(+)-Sultriecin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sultriecin is a fungal metabolite originally isolated from the bacterium Streptomyces roseiscleroticus. It is known for its potent antifungal and antitumor properties. The compound has a molecular formula of C23H34NaO8S and is structurally related to other triene antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Sultriecin involves several key steps. One notable method includes the use of a Brown allylation for the diastereoselective introduction of the C9 stereochemistry, followed by an asymmetric CBS reduction to establish the lactone C5-stereochemistry. The synthesis also involves a diastereoselective oxidative ring expansion of an alpha-hydroxyfuran to access the pyran lactone precursor. The sensitive Z,Z,E-triene unit is installed through a chelation-controlled cuprate addition, which also sets the C11 stereochemistry .
Industrial Production Methods
Industrial production of Sultriecin typically involves fermentation processes using Streptomyces roseiscleroticus. The compound is then isolated and purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Sultriecin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Sultriecin.
Substitution: Sultriecin can undergo substitution reactions, particularly at the hydroxyl and phosphate ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Sultriecin, each with potentially different biological activities .
Scientific Research Applications
Sultriecin has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of triene antibiotics and their synthetic analogues.
Biology: Investigated for its role in inhibiting fungal growth and its cytotoxic effects on various cancer cell lines.
Medicine: Explored for its potential as an antitumor agent, particularly in the treatment of leukemias and melanomas.
Industry: Utilized in the development of new antifungal and anticancer drugs
Mechanism of Action
Sultriecin exerts its effects primarily through the inhibition of protein phosphatase 2A (PP2A). This inhibition disrupts various cellular processes, leading to the cytotoxic effects observed in cancer cells. The compound’s unique structure, including its phosphate ester and triene units, is crucial for its selective inhibition of PP2A .
Comparison with Similar Compounds
Sultriecin is structurally similar to other triene antibiotics such as Fostriecin and Cytostatin. it is unique in its specific inhibition of PP2A and its potent antifungal and antitumor activities. Other similar compounds include:
Fostriecin: Another triene antibiotic with similar structural features but different biological activities.
Cytostatin: Known for its cytotoxic properties but with a different mechanism of action compared to Sultriecin
Sultriecin’s unique combination of structural features and biological activities makes it a valuable compound in scientific research and potential therapeutic applications.
Properties
CAS No. |
1228462-25-6 |
---|---|
Molecular Formula |
C23H33NaO8S |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
sodium;[(1E,4S,5S,6S,7Z,9Z,11E)-6-hydroxy-1-[(2S,3S)-3-hydroxy-6-oxo-2,3-dihydropyran-2-yl]-5-methylheptadeca-1,7,9,11-tetraen-4-yl] sulfate |
InChI |
InChI=1S/C23H34O8S.Na/c1-3-4-5-6-7-8-9-10-11-13-19(24)18(2)21(31-32(27,28)29)14-12-15-22-20(25)16-17-23(26)30-22;/h7-13,15-22,24-25H,3-6,14H2,1-2H3,(H,27,28,29);/q;+1/p-1/b8-7+,10-9-,13-11-,15-12+;/t18-,19-,20-,21-,22-;/m0./s1 |
InChI Key |
GAYWDMXGCWYFCK-CRKRICINSA-M |
Isomeric SMILES |
CCCCC/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](C/C=C/[C@H]1[C@H](C=CC(=O)O1)O)OS(=O)(=O)[O-])O.[Na+] |
Canonical SMILES |
CCCCCC=CC=CC=CC(C(C)C(CC=CC1C(C=CC(=O)O1)O)OS(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.